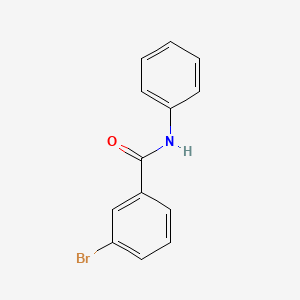

3-bromo-N-phenylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGPZJDZARMYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357461 | |

| Record name | 3-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63710-33-8 | |

| Record name | 3-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-N-phenylbenzamide (CAS 63710-33-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-N-phenylbenzamide, a member of the halogenated benzamide family. While specific experimental data for this particular isomer (CAS 63710-33-8) is limited in publicly accessible literature, this document consolidates available information and draws upon data from closely related analogues to offer insights into its synthesis, potential physicochemical properties, and likely areas of biological interest.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes its basic molecular attributes and includes predicted values and data from its isomers for comparative purposes.

| Property | Value for this compound | Notes |

| CAS Number | 63710-33-8 | - |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |

| Molecular Weight | 276.13 g/mol | [1][2] |

| Appearance | Solid (predicted) | Based on related compounds. |

| Melting Point | Not available | The melting point for the isomeric 2-bromo-N-phenylbenzamide is 123.0-124.0 °C. |

| Boiling Point | Not available | The predicted boiling point for the isomeric 2-bromo-N-phenylbenzamide is 306.5±25.0 °C at 760 mmHg. |

| Density | Not available | The predicted density for the isomeric 2-bromo-N-phenylbenzamide is 1.496±0.06 g/cm³. |

Synthesis of N-phenylbenzamide Derivatives: An Experimental Perspective

A standard and widely applicable method for the synthesis of N-phenylbenzamide derivatives is the acylation of an aniline with a benzoyl chloride. For this compound, this would involve the reaction of aniline with 3-bromobenzoyl chloride. The following is a generalized protocol based on the synthesis of isomeric and related benzamides.

Reaction Scheme:

Detailed Experimental Protocol (Generalized)

This protocol is adapted from established procedures for the synthesis of similar N-phenylbenzamide derivatives.

Materials and Reagents:

-

3-Bromobenzoyl chloride

-

Aniline

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Triethylamine (Et₃N) or another suitable base

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the aniline solution.

-

Addition of Acid Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Anticipated)

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the 3-bromophenyl ring will exhibit characteristic splitting patterns. The amide proton (-NH-) is expected to appear as a singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 165 ppm) and the aromatic carbons. The carbon attached to the bromine atom will be influenced by its electronegativity.

IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the amide functional group. Key expected peaks include:

-

N-H stretch: Around 3300 cm⁻¹

-

C=O stretch (Amide I band): Around 1650-1680 cm⁻¹

-

N-H bend and C-N stretch (Amide II band): Around 1510-1550 cm⁻¹

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Potential Biological Activities and Signaling Pathways

Research on various bromo-substituted N-phenylbenzamide derivatives suggests a range of potential biological activities. These compounds have been investigated for their antimicrobial, antiviral, and anticancer properties.[3][4]

For instance, certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease.[5] The mechanism of action for some antiviral benzamides involves binding to the viral capsid, thereby stabilizing it and preventing the release of the viral genome into the host cell.

Additionally, other derivatives have been explored as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cellular signaling related to cell proliferation and survival.[4] Inhibition of the FGFR1 signaling pathway is a therapeutic strategy in certain types of cancer.

Antimicrobial Activity Assay (Generalized Protocol)

To evaluate the potential antimicrobial properties of this compound, a standard broth microdilution method could be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Compound Dilutions: Prepare a series of dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) and standardize it to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound (CAS 63710-33-8) is a chemical entity for which detailed, publicly available research is currently sparse. However, by examining the chemistry and biological activities of its isomers and other related benzamide derivatives, we can project a likely profile for this compound. It is anticipated to be a solid at room temperature, synthesizable via standard amidation reactions. The presence of the bromo-substituted N-phenylbenzamide scaffold suggests that it could be a valuable candidate for screening in antimicrobial, antiviral, and anticancer research programs. Further experimental investigation is required to fully characterize its physicochemical properties and elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 63710-33-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-bromo-N-phenylbenzamide molecular weight and formula

An In-depth Technical Guide on 3-bromo-N-phenylbenzamide

For researchers, scientists, and drug development professionals, this guide provides core technical data and synthetic methodologies related to this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for experimental and theoretical applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |

| Molecular Weight | 276.13 g/mol | [1][3] |

| CAS Number | 63710-33-8 | [1] |

Synthesis and Experimental Protocols

The synthesis of N-phenylbenzamide derivatives, including this compound, is crucial for various research and development applications, from medicinal chemistry to materials science. The primary route for synthesizing these compounds involves the acylation of an aniline with a benzoyl chloride.

General Synthesis Protocol for N-Phenylbenzamide Derivatives

A common method for the synthesis of N-phenylbenzamide derivatives is the reaction of a substituted benzoyl chloride with an aniline in the presence of a base.[4][5] This nucleophilic acyl substitution reaction is a robust and widely used method.

Materials:

-

3-Bromobenzoyl chloride

-

Aniline

-

A suitable base (e.g., Triethylamine, Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[4][5]

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the aniline in the anhydrous solvent.

-

Add at least one equivalent of the base to the solution. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[5]

-

Slowly add a solution of 3-bromobenzoyl chloride in the anhydrous solvent to the reaction mixture. Maintaining a controlled temperature is important.[5]

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water.

-

The mixture is transferred to a separatory funnel for extraction with an organic solvent.

-

The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[5]

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

-

Purification of the crude product is typically achieved by recrystallization from a suitable solvent to obtain pure this compound.[5]

Synthetic Workflow

The logical progression of the synthesis of N-phenylbenzamide derivatives can be visualized as a clear workflow. This diagram outlines the key steps from starting materials to the purified final product.

Applications in Research

Derivatives of N-phenylbenzamide are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6][7] For instance, certain N-phenylbenzamide derivatives have shown activity against Enterovirus 71.[6] The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C13H10BrNO | CID 853652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-bromo-N-phenylbenzamide: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-bromo-N-phenylbenzamide. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed information for the application and further investigation of this compound.

Core Chemical Properties and Structure

This compound is a synthetic organic compound featuring a benzamide core structure with a bromine substituent on the benzoyl ring and a phenyl group attached to the amide nitrogen.

Table 1: Chemical and Physical Properties of this compound and Related Isomers

| Property | This compound | 4-bromo-N-phenylbenzamide (Isomer) |

| Molecular Formula | C₁₃H₁₀BrNO[1][2] | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol [1][2] | 276.13 g/mol |

| CAS Number | 63710-33-8[1][2] | 6846-12-4 |

| Melting Point | Data not available | 205 °C |

| Boiling Point | Data not available | 304.7±25.0 °C (Predicted) |

| Density | Data not available | 1.496±0.06 g/cm³ (Predicted) |

| Solubility | Data not available | Data not available |

Structure and Identifiers:

-

IUPAC Name: this compound

-

2D Structure:

-

SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)Br

-

InChI: InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved via the acylation of aniline with 3-bromobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride, leading to the formation of an amide bond.

Materials and Reagents:

-

3-bromobenzoyl chloride

-

Aniline

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred aniline solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, quench it by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Spectral Data (Comparative)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the 13 distinct carbon atoms in the molecule. The carbonyl carbon is expected to resonate in the downfield region (around δ 165 ppm). The carbon atom attached to the bromine will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands typical for a secondary amide. Key expected peaks include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption between 1630 and 1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption between 1510 and 1570 cm⁻¹.

-

C-N stretch: An absorption in the range of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Potential Biological Activities

While direct studies on the biological activity of this compound are limited, research on related N-phenylbenzamide derivatives suggests potential therapeutic applications.

-

Antitumor Activity: Several N-substituted benzamide derivatives have been investigated as potential antitumor agents. For instance, some derivatives have been designed as histone deacetylase (HDACs) inhibitors. Brominated N-phenylbenzamide derivatives have also been explored as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.

-

Antiviral Activity: A number of N-phenylbenzamide derivatives have shown promising antiviral properties. Notably, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has been identified as a potent inhibitor of Enterovirus 71 (EV 71), a virus that can cause hand, foot, and mouth disease.[1][3] This suggests that the brominated N-phenylbenzamide scaffold could be a valuable starting point for the development of new antiviral drugs.[1][3]

The introduction of a bromine atom to the N-phenylbenzamide structure can significantly influence its biological activity.[4] Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-bromo-N-phenylbenzamide. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this guide leverages data from the parent compound, benzamide, and related benzanilide derivatives to provide a foundational understanding. The principles and methodologies outlined herein are standard within the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs).

Executive Summary

This compound is an aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development and application, influencing formulation, bioavailability, storage conditions, and shelf-life. This guide presents expected solubility profiles, outlines detailed experimental protocols for its determination, and discusses the critical aspects of its chemical stability and potential degradation pathways.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |

| Molecular Weight | 276.13 g/mol | [1][3] |

| CAS Number | 63710-33-8 | [2] |

| Appearance | Solid (expected) | [4] |

Solubility Profile

Expected Qualitative Solubility

Based on the general properties of similar organic compounds, the expected qualitative solubility of this compound is as follows:

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly soluble to slightly soluble | The amide group can participate in hydrogen bonding, but the overall molecule is largely nonpolar. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can effectively solvate the polar amide group and the aromatic rings. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Slightly soluble to insoluble | The polarity of the amide group limits solubility in nonpolar media. |

| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Soluble | These solvents have an intermediate polarity that can accommodate the different functionalities of the molecule. |

Quantitative Solubility Data for Benzanilide (as a proxy)

The following table presents the experimentally determined mole fraction solubility (x) of benzanilide in various organic solvents at different temperatures. This data can be used as a directional guide for solvent selection in studies involving this compound.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 298.15 | 0.0264 |

| Ethanol | 298.15 | 0.0185 |

| Acetone | 298.15 | 0.0215 |

| 1-Propanol | 298.15 | 0.0123 |

| Ethyl Acetate | 298.15 | 0.0345 |

Data adapted from studies on benzamide and its derivatives.[5][6][7]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5][8]

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated quantitative analytical method)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume or mass of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The agitation ensures continuous mixing.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a chemically inert filter that does not adsorb the compound.[9]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique. Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation of Solubility: Determine the concentration of the compound in the saturated solution from the analytical results and the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

Diagram of Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of an API is a critical attribute that affects its quality, safety, and efficacy.[] Stability testing evaluates the impact of various environmental factors such as temperature, humidity, and light on the compound.[11][12]

General Principles of Stability Testing

Stability studies are typically conducted under long-term (real-time) and accelerated conditions.[13]

-

Long-Term Stability Studies: The compound is stored under recommended storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and monitored for an extended period (e.g., 12 months or longer).[13]

-

Accelerated Stability Studies: The compound is subjected to elevated stress conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).[12][13] These studies help to predict the shelf-life and identify potential degradation products quickly.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the intrinsic stability of the molecule.[14] This involves exposing the compound to conditions more severe than those used in accelerated stability studies.

Typical Stress Conditions:

-

Acid/Base Hydrolysis: Exposure to acidic and alkaline solutions across a range of pH values. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.

-

Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide).

-

Photolysis: Exposure to light, typically using a photostability chamber.

-

Thermal Degradation: Heating the solid compound at high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[11][14]

Potential Degradation Pathways for this compound

While specific degradation pathways for this compound have not been detailed in the literature, logical degradation routes can be inferred based on its chemical structure.

-

Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 3-bromobenzoic acid and aniline. This reaction can be catalyzed by both acid and base.

-

Thermal Decomposition: At elevated temperatures, related 2-halobenzanilides are known to undergo intramolecular cyclization to form phenanthridinone.[15] While this compound is a meta-substituted isomer, other thermal rearrangements or decomposition routes could be possible.

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, potentially leading to radical-mediated degradation pathways.

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Buffers for pH control

-

Stability chambers (temperature/humidity controlled)

-

Photostability chamber

-

HPLC-UV/MS system for separation and identification of degradants

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolysis studies, use acidic, basic, and neutral aqueous solutions. For oxidation, add hydrogen peroxide.

-

Stress Exposure:

-

Hydrolysis: Store the solutions at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Store the solution at room temperature or slightly elevated temperature.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

Thermal Stress: Store the solid compound in a high-temperature oven.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples.

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity. Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in structure elucidation.

Diagram of Stability Testing Logic

Caption: Logical workflow for forced degradation studies.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, the provided information on related compounds and standardized protocols offers a robust starting point for any research or development program.

It is strongly recommended that experimental studies be conducted to determine the precise quantitative solubility in a range of pharmaceutically relevant solvents and to perform comprehensive stability testing according to ICH guidelines. The data generated from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and performance of this compound in its intended application.

References

- 1. This compound | C13H10BrNO | CID 853652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-N-pentylbenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 11. qlaboratories.com [qlaboratories.com]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. gmpsop.com [gmpsop.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Potential Biological Activities of 3-Bromo-N-phenylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 3-bromo-N-phenylbenzamide derivatives. While direct and extensive experimental data for this specific isomeric scaffold is limited in publicly available literature, this document extrapolates potential therapeutic applications, mechanisms of action, and experimental evaluation strategies based on the known biological activities of structurally related bromo-N-phenylbenzamide analogs and the broader class of N-substituted benzamides. This guide summarizes relevant quantitative data, details essential experimental protocols for biological evaluation, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area. The core this compound structure presents a promising scaffold for discovering novel therapeutics, particularly in the areas of oncology and infectious diseases.

Introduction: The Therapeutic Potential of Substituted Benzamides

Benzamide and its derivatives are a versatile class of compounds with a wide spectrum of biological activities, forming the structural core of numerous approved drugs. The therapeutic utility of benzamides is broad, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The specific biological effects of these compounds are highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen. The this compound scaffold possesses key structural features that suggest significant potential for biological activity, which will be explored in this guide.

Potential Biological Activities and Quantitative Data

While specific data for this compound derivatives is not extensively available, studies on closely related bromo-substituted N-phenylbenzamides provide valuable insights into their potential biological activities. The following sections summarize the observed activities and present quantitative data from these related compounds to guide future research.

Anticancer Activity

N-phenylbenzamide derivatives have demonstrated notable anticancer properties. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. One promising compound from this series, C9, showed significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[1][2]

Table 1: Anticancer Activity of a 4-Bromo-N-phenylbenzamide Derivative (Compound C9) against NSCLC Cell Lines [1][2]

| Cell Line | IC50 (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Additionally, imidazole-based N-phenylbenzamide derivatives have been evaluated for their cytotoxic potential against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[3] While not containing a bromo-substituent, these findings highlight the potential of the N-phenylbenzamide scaffold in cancer research.

Antimicrobial Activity

Bromo-substituted N-phenylbenzamide derivatives have shown promise as antimicrobial agents. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria.[4][5]

Table 2: Antimicrobial Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives [4][5]

| Test Organism (Gram-positive bacteria) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | 2.5 - 5.0 |

| Other Gram-positive strains | 2.5 - 5.0 |

It is worth noting that in these studies, the 2-chloro substituted analogs showed more potent activity, suggesting that the nature and position of the halogen substituent play a critical role in the antimicrobial efficacy.

Antiviral Activity

A series of N-phenylbenzamide derivatives have been investigated for their antiviral properties, particularly against Enterovirus 71 (EV71). Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant activity against multiple EV71 strains.[6][7]

Table 3: Anti-Enterovirus 71 (EV71) Activity of a 4-Bromo-N-phenylbenzamide Derivative [6][7]

| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (TC50, Vero cells) (µM) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 |

| EV71 (JS-52-3) | 12 ± 1.2 | 620 ± 0.0 | |

| EV71 (H) | 10 ± 1.5 | 620 ± 0.0 | |

| EV71 (BrCr) | 11 ± 1.8 | 620 ± 0.0 |

The low cytotoxicity of this compound highlights the potential for developing selective antiviral agents based on the N-phenylbenzamide scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments relevant to the evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common method for the synthesis of N-substituted benzamides involves the coupling of a benzoic acid derivative with an aniline derivative.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

Substituted aniline

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Acid Chloride Formation: To a solution of 3-bromobenzoic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction mixture is then stirred at room temperature or refluxed until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess reagent and solvent are removed under reduced pressure to yield the crude 3-bromobenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of the desired substituted aniline and a base in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion.

-

Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the pure this compound derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial inoculum. Include positive controls (bacteria and broth, no compound) and negative controls (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at approximately 570 nm using a plate reader. Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Potential Signaling Pathways

The biological activities of benzamide derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, this compound derivatives may modulate the following pathways:

FGFR1 Signaling Pathway

As demonstrated by 4-bromo-N-phenylbenzamide derivatives, these compounds can act as inhibitors of FGFR1.[1][2] FGFR1 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. Inhibition of FGFR1 can block these pathways, leading to an anticancer effect.

FGFR1 Signaling Pathway

Caption: Potential inhibition of the FGFR1 signaling pathway.

PARP and NF-κB Signaling Pathways

The 3-aminobenzamide core, structurally related to 3-bromobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair and cell death. Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), resulting in synthetic lethality.

Furthermore, N-substituted benzamides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.

Potential Interplay of PARP and NF-κB Inhibition

Caption: Potential modulation of PARP and NF-κB pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are likely to exhibit anticancer, antimicrobial, and antiviral properties. The potential mechanisms of action may involve the inhibition of key enzymes and signaling pathways such as FGFR1, PARP, and NF-κB.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a framework for these future investigations, which could ultimately lead to the discovery of novel drug candidates with significant therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 3-bromo-N-phenylbenzamide Analogs in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents with a wide array of pharmacological activities. The introduction of a bromine atom at the 3-position of the benzoyl ring significantly influences the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity and target selectivity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound analogs, with a focus on their potential as anticonvulsant, antimicrobial, antiviral, and anticancer agents.

Quantitative Biological Activity Data

The biological activities of this compound analogs are summarized below, showcasing their potency against various biological targets.

Table 1: Anticonvulsant Activity of Benzamide Analogs

| Compound Analogue | Test | ED50 (µM/kg) | TD50 (µM/kg) | Protective Index (PI) |

| 3-bromo analog of N,N-2-trimethyl-1,2-propanediamine benzamide | MES | Potent | - | - |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES | 31.8 | 166.9 | 5.2 |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES | 90.3 | 1,068 | 11.8 |

Data synthesized from studies on benzamide derivatives for anticonvulsant properties.[1]

Table 2: Antimicrobial and Antiviral Activity

| Compound | Modification | Test Organism/Virus | MIC (mg/mL) | IC50 (µM) |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromo-substituted | Staphylococcus aureus | 2.5–5.0 | - |

| N-phenyl-2-hydroxybenzamide | Parent Compound | Staphylococcus aureus | > 5.0 | - |

| N-(2-chlorophenyl)-2-hydroxybenzamide | Chloro-substituted | Staphylococcus aureus | 0.125–0.5 | - |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Bromo-substituted | EV71 (SZ-98) | - | 5.7 ± 0.8 to 12 ± 1.2 |

| 3-amino-4-methoxy-N-phenylbenzamide | Parent Analogue | EV71 (SZ-98) | - | > 200 |

MIC data for antimicrobial activity and IC50 data for antiviral activity against Enterovirus 71 (EV71).[2][3][4][5]

Table 3: Anticancer Activity against FGFR1

| Compound | Cell Line | IC50 (µM) |

| C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | NCI-H520 | 1.36 ± 0.27 |

| C9 | NCI-H1581 | 1.25 ± 0.23 |

| C9 | NCI-H226 | 2.31 ± 0.41 |

| C9 | NCI-H460 | 2.14 ± 0.36 |

| C9 | NCI-H1703 | 1.85 ± 0.32 |

IC50 values for the inhibition of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

General Synthesis of N-Phenylbenzamide Derivatives

A common method for the synthesis of N-phenylbenzamide analogs involves the coupling of a substituted benzoic acid with a substituted aniline.[3][5]

Materials:

-

Substituted benzoic acid (e.g., 3-amino-4-methoxybenzoic acid)

-

Substituted aniline

-

N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent

-

N-hydroxybenzotriazole (HOBt) as the activating reagent

-

Appropriate solvent (e.g., DMF or CH2Cl2)

Procedure:

-

The substituted benzoic acid is dissolved in the solvent.

-

HOBt and DIC are added to the solution to activate the carboxylic acid.

-

The substituted aniline is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired N-phenylbenzamide derivative.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[2]

Procedure:

-

Compound Preparation: A serial two-fold dilution of each test compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Controls: Positive control wells (bacteria and MHB without compound) and negative control wells (MHB only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Enterovirus 71 (EV71) Activity Assay (CPE Inhibition)

The cytopathic effect (CPE) inhibition assay is used to evaluate the antiviral activity of the compounds.[2]

Procedure:

-

Cell Seeding: Host cells (e.g., Vero cells) are seeded in a 96-well plate and grown to confluence.

-

Compound Preparation: Serial dilutions of the test compounds are prepared in Dulbecco's Modified Eagle Medium (DMEM).

-

Infection and Treatment: The cell culture medium is removed, and the cells are infected with EV71. Simultaneously, the diluted compounds are added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 2-3 days, until CPE is evident in the virus control wells.

-

Data Analysis: The cells are observed under a microscope to assess the extent of CPE. The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is then calculated.

Signaling Pathways and Mechanisms of Action

FGFR1 Signaling Pathway in Cancer

Certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cellular signaling related to cell proliferation and survival.[6] Inhibition of FGFR1 can disrupt downstream signaling pathways, such as the MAPK and PLCγ pathways, which are often dysregulated in cancer.

Caption: FGFR1 signaling pathway and the inhibitory action of a this compound analog.

General Experimental Workflow for Synthesis and Screening

The development of novel this compound analogs typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the synthesis and screening of this compound analogs.

Proposed Mechanism for Antiprotozoal Activity

While not specific to 3-bromo analogs, related N-phenylbenzamide derivatives are known to target the kinetoplast DNA (kDNA) of parasites like Trypanosoma and Leishmania. These compounds are thought to act as DNA minor groove binders, leading to the disruption of kDNA and parasite death.

Caption: Proposed mechanism of action for N-phenylbenzamide derivatives targeting parasite kDNA.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Phenylbenzamide Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-phenylbenzamide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of this scaffold allow for a wide range of chemical modifications, leading to the development of potent and selective agents with diverse therapeutic applications. This technical guide provides an in-depth review of the current landscape of N-phenylbenzamide derivatives in drug discovery, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document outlines key quantitative data, detailed experimental methodologies, and the underlying mechanisms of action to support ongoing and future research endeavors.

Anticancer Activity of N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. Research has particularly highlighted their potential as inhibitors of key signaling pathways involved in tumor growth and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of N-phenylbenzamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the cytotoxic activity of representative imidazole-based N-phenylbenzamide derivatives against several human cancer cell lines.[1][2]

| Derivative | Substitution | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 4a | Unsubstituted | 11.6 | 15.2 | 13.8 |

| 4e | p-OCH3 | 8.9 | 11.1 | 9.2 |

| 4f | p-F | 7.5 | 9.3 | 8.9 |

| Doxorubicin | (Control) | 1.2 | 1.5 | 1.8 |

Data synthesized from studies on imidazole-based N-phenylbenzamide derivatives.[1][2]

Mechanism of Action: Targeting Kinase Signaling

Several N-phenylbenzamide derivatives exert their anticancer effects by targeting specific components of intracellular signaling pathways crucial for cancer cell survival and proliferation. One such target is the Abelson (ABL1) tyrosine kinase, which is implicated in the progression of various cancers, most notably chronic myeloid leukemia (CML).[2] Computational docking studies have shown that active N-phenylbenzamide derivatives can bind with high affinity to the ABL1 kinase protein, suggesting a mechanism of action involving the inhibition of its kinase activity.[2]

Experimental Protocols

A general and efficient one-pot, three-component reaction is often employed for the synthesis of these derivatives.[2]

-

Reactants: Phthalic anhydride (10 mmol), substituted anilines (10 mmol), and 2,3-diaminomaleonitrile (10 mmol).[2]

-

Solvent and Catalyst: Ethanol (50 ml) and hydrochloric acid (0.4 ml, 0.5 eq).[2]

-

Procedure:

-

Combine the reactants and catalyst in a round-bottom flask.[2]

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress with thin-layer chromatography.[2]

-

Upon completion, add 100 ml of water to the mixture and stir for 20-30 minutes to precipitate the product.[2]

-

Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.[1]

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 2x10^5 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the N-phenylbenzamide derivatives and a positive control (e.g., doxorubicin) and incubate for a specified period (e.g., 48 hours).[1]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]

-

Antimicrobial Activity of N-Phenylbenzamide Derivatives

The N-phenylbenzamide scaffold has proven to be a valuable template for the development of novel antimicrobial agents with activity against a range of pathogens, including bacteria, fungi, and protozoa.

Quantitative Data: Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the primary metric for evaluating the in vitro efficacy of antimicrobial compounds.

| Compound | Modification | Test Organism | MIC (mg/mL) |

| N-phenyl-2-hydroxybenzamide | Parent Compound | Staphylococcus aureus | > 5.0 |

| N-(2-chlorophenyl)-2-hydroxybenzamide | Chloro-substituted | Staphylococcus aureus | 0.125–0.5 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromo-substituted | Staphylococcus aureus | 2.5–5.0 |

Data synthesized from studies on halogenated salicylanilide derivatives.[3]

Antiprotozoal Activity

Certain N-phenylbenzamide derivatives have shown significant activity against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[4] These compounds are thought to act as DNA minor groove binders, specifically targeting the AT-rich kinetoplast DNA (kDNA) of these parasites.[4]

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Antiviral Activity of N-Phenylbenzamide Derivatives

Recent studies have identified N-phenylbenzamide derivatives as a novel class of inhibitors for various viruses, including Enterovirus 71 (EV71).[5]

Quantitative Data: Anti-EV71 Activity

The antiviral potency is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the viral cytopathic effect (CPE).

| Compound | Modification | Virus Strain | IC50 (µM) |

| 3-amino-4-methoxy-N-phenylbenzamide | Parent Analogue | EV71 (SZ-98) | > 200 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Bromo-substituted | EV71 (SZ-98) | 5.7 ± 0.8 |

Data synthesized from studies on N-phenylbenzamide derivatives against Enterovirus 71.[3]

Mechanism of Action: Capsid Binding

Some N-phenylbenzamide derivatives with activity against picornaviruses, such as enteroviruses, are proposed to function as capsid binders. These compounds are thought to insert into a hydrophobic pocket within the viral capsid, thereby stabilizing the virion and preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.

Experimental Protocols

This assay measures the ability of a compound to protect cells from the cell-killing effects of a virus.[3]

-

Procedure:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for EV71) in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of the virus.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere until CPE is evident in the virus control wells (no compound).[3]

-

CPE Observation and Quantification: Observe the cells under a microscope to assess the extent of CPE. The cell viability can be quantified using a dye such as crystal violet or neutral red.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the viral CPE.[3]

-

Anti-inflammatory Activity of N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives have also been investigated for their anti-inflammatory properties, with some compounds demonstrating significant activity in preclinical models of inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard assay for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.

| Compound | % Inhibition of Edema |

| 1a | 26.81% |

| 1d | 45.32% |

| 1e | 61.45% |

| 1h | 51.76% |

| Indomethacin (Control) | 22.43% |

Data for 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides.[6][7]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some N-phenylbenzamide derivatives are attributed to their ability to inhibit key inflammatory pathways. This includes the inhibition of prostaglandin E2 (PGE2) synthesis and the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[6][8]

Experimental Protocols

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

-

Procedure:

-

Animal Groups: Divide rats into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[9]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[9]

-

Conclusion and Future Directions

The N-phenylbenzamide scaffold has proven to be a highly fruitful starting point for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The versatility of this chemical framework allows for fine-tuning of its pharmacological properties through targeted structural modifications.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to optimize the potency and selectivity of these derivatives for their respective biological targets.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms of action will facilitate the rational design of next-generation compounds with improved efficacy and safety profiles.

-

In Vivo Efficacy and Pharmacokinetics: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity in relevant animal models.

-

Combination Therapies: Exploring the potential of N-phenylbenzamide derivatives in combination with existing drugs could lead to synergistic effects and overcome drug resistance.

This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation of data and methodologies to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Brominated Benzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the ever-present threat of novel viral pandemics necessitate a continuous search for new antiviral agents. Among the diverse chemical scaffolds explored, brominated benzamide derivatives have emerged as a promising class of compounds with significant antiviral potential against a range of viruses. The inclusion of a bromine atom can enhance the biological activity of the benzamide core, leading to improved potency and drug-like properties. This technical guide provides an in-depth overview of the current research on the antiviral activity of brominated benzamide compounds, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Antiviral Activity of Brominated Benzamide Derivatives

The antiviral efficacy of brominated benzamide compounds has been demonstrated against several viruses. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of their potency and safety profiles.

Table 1: Antiviral Activity of a Brominated N-Phenylbenzamide Derivative against Enterovirus 71 (EV71)

| Compound | Virus Strain (Genotype) | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Cell Line |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | SZ-98 (C4) | 5.7 ± 0.8 | >620 | >108.8 | Vero |

| JS-52-3 (C4) | 12 ± 1.2 | >620 | >51.7 | Vero | |

| H (C2) | 11 ± 0.9 | >620 | >56.4 | Vero | |

| BrCr (A) | 10 ± 1.1 | >620 | >62.0 | Vero |

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication. TC50 (50% toxic concentration), also referred to as CC50, is the concentration that causes 50% cytotoxicity in the host cells. The Selectivity Index (SI = TC50/IC50) is a measure of the compound's therapeutic window. Data extracted from a study on N-phenylbenzamide derivatives as enterovirus 71 inhibitors.[1]

Table 2: Antiviral Activity of Brominated N-Phenylbenzamide Derivatives against Coxsackievirus A9 (CVA9)

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |

| CL212 (a brominated N-phenylbenzamide) | 5.92 | >1000 | >168.92 | A549 |

| CL213 (a brominated N-phenylbenzamide) | 1.09 | 152.05 | 139.50 | A549 |

EC50 (50% effective concentration) is the concentration of the compound that achieves 50% of the maximal antiviral effect. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Data extracted from a study on the antiviral mechanisms of N-phenyl benzamides on Coxsackievirus A9.[2]

Table 3: Antiviral Activity of a Brominated Benzamide Derivative against Hepatitis B Virus (HBV)

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |

| A brominated benzamide derivative | 2.3 | >50 | >21.7 | AML12HBV10 |

Data extracted from a study on benzamide derivatives that modulate Hepatitis B Virus capsid assembly.[3]

Table 4: Antiviral Activity of a Brominated Benzamide Derivative against Influenza A Virus

| Compound | IC50 (µM) | EC50 (µM) | Cell Line |

| G07 (a 4-[(quinolin-4-yl)amino]benzamide derivative) | 0.23 ± 0.15 | 11.38 ± 1.89 | MDCK |

IC50 was determined by plaque inhibition assay, while EC50 was determined by cytopathic effect (CPE) assay. Data extracted from a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza virus agents.[4]

Experimental Protocols

The evaluation of the antiviral potential of brominated benzamide compounds involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Synthesis of a Representative Brominated Benzamide

Synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide:

A common synthetic route involves the reaction of a substituted benzoic acid with a substituted aniline.[1]

-

Step 1: Acyl Chloride Formation: 3-Nitro-4-methoxybenzoic acid is refluxed with thionyl chloride to form the corresponding acyl chloride.

-

Step 2: Amide Formation: The resulting acyl chloride is then reacted with 4-bromoaniline in a suitable solvent like dichloromethane at room temperature to yield N-(4-bromophenyl)-4-methoxy-3-nitrobenzamide.

-

Step 3: Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) to afford the final product, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide.[5][6]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed host cells (e.g., Vero or A549 cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the brominated benzamide compounds in cell culture medium.

-

Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of the test compounds. Include a "no drug" control (medium only).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The 50% cytotoxic concentration (CC50 or TC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds against lytic viruses.

-

Cell Preparation: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus Titration: Perform serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer in plaque-forming units per milliliter (PFU/mL). This allows for the use of a standardized amount of virus in the assay.

-

Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the brominated benzamide compound for a specified time. Subsequently, infect the cells with a known amount of virus (e.g., 100 PFU per well). Alternatively, the virus can be pre-incubated with the compound before adding it to the cells.

-

Virus Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., formaldehyde) and then stain with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Quantitative Real-Time PCR (qPCR) for Viral Load Quantification

qPCR is a highly sensitive method to quantify the amount of viral nucleic acid (RNA or DNA) in a sample, thereby providing a measure of viral replication.

-

Cell Culture and Infection: Seed host cells in a multi-well plate, and after they reach the desired confluency, infect them with the virus in the presence or absence of different concentrations of the brominated benzamide compound.

-

Nucleic Acid Extraction: At a specific time point post-infection, lyse the cells and extract the total RNA or DNA. For RNA viruses, a reverse transcription step is required to convert the viral RNA into complementary DNA (cDNA).

-

qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the extracted nucleic acid (or cDNA), specific primers and probes targeting a conserved region of the viral genome, DNA polymerase, and dNTPs.

-

Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence signal generated during the amplification process in real-time.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target nucleic acid. A standard curve generated from known quantities of viral nucleic acid is used to quantify the viral load in the experimental samples. The reduction in viral load in the treated samples compared to the untreated control is used to determine the compound's antiviral efficacy.